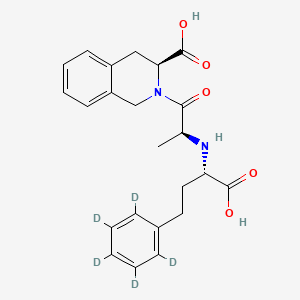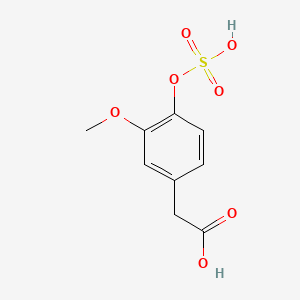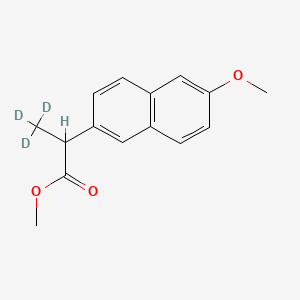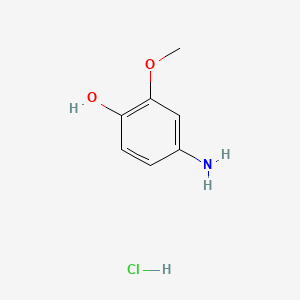
Quinaprilat-d5
Übersicht
Beschreibung
Quinaprilat-d5 is a deuterium-labeled metabolite of Quinapril . It is a nonsulfhydryl ACE inhibitor, the active diacid metabolite of Quinapril . It specifically blocks the conversion of angiotensin I to the vasoconstrictor angiotensin II and inhibits bradykinin degradation .
Molecular Structure Analysis
The molecular formula of this compound is C23H21D5N2O5 . Its molecular weight is 415.49 . The exact structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Drug Analysis
- Determination in Pharmaceuticals and Biological Samples : Research has optimized capillary zone electrophoresis systems for analyzing quinapril and quinaprilat in urine and pharmaceuticals, demonstrating the method's suitability for determining these compounds in patients treated with quinapril (Prieto, Alonso, & Jiménez, 2002). Another study developed a liquid chromatography method with photometric detection to determine quinapril and quinaprilat in urine, highlighting the method's efficiency and sensitivity for therapeutic monitoring (Prieto, Alonso, Jiménez, & Blanco, 2001).
Cardiovascular and Renal Effects
- Endothelial Function and Cardiovascular Disorders : Quinaprilat, as an ACE inhibitor, has been studied for its beneficial effects on endothelial and ventricular function in patients with cardiovascular disorders. Its binding to tissue and plasma ACE indicates a mechanism that could be explored further using quinaprilat-d5 for detailed metabolic and mechanistic studies (Culy & Jarvis, 2002).
Mechanistic Insights into Anti-Atherogenic Effects
- Anti-Atherogenic Effects : Quinaprilat has shown potential in reducing the expression of vascular cell adhesion molecule-1 and the production of cytokines in activated endothelial cells, suggesting an anti-atherogenic effect. Such studies could benefit from the use of this compound to trace the exact pathways and interactions involved in these processes (Ochiai et al., 2002).
Drug Interactions and Pharmacokinetics
- Drug-Drug Interactions : Research into the interaction between quinapril (and by extension, quinaprilat) with other drugs, such as gemcabene, has provided insights into the mechanisms underlying their synergistic effects on blood pressure reduction. Studies have identified renal transporters as key sites of interaction, offering a potential area for applying this compound to differentiate and quantify the impact of these interactions (Yuan et al., 2009).
Wirkmechanismus
Target of Action
Quinaprilat-d5 is a deuterium-labeled metabolite of Quinapril . Its primary target is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .
Pharmacokinetics
Quinaprilat, the active metabolite of Quinapril, has a short elimination half-life of 2-3 hours . Due to slow dissociation from tissue ace, once-daily dosing is sufficient for effective ace inhibition . Quinaprilat is excreted mainly in urine .
Result of Action
The inhibition of ACE by this compound results in decreased blood pressure and improved ventricular and endothelial function in patients with various cardiovascular disorders . These effects are mediated through the binding of this compound to both tissue and plasma ACE .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal and hepatic impairment can affect the pharmacokinetics of Quinaprilat . Additionally, the efficacy of this compound can be influenced by the patient’s age and the presence of congestive heart failure .
Biochemische Analyse
Biochemical Properties
Quinaprilat-d5 specifically blocks the conversion of angiotensin I to the vasoconstrictor angiotensin II . It also inhibits the degradation of bradykinin . These interactions are crucial in regulating blood pressure and maintaining cardiovascular health .
Cellular Effects
This compound mediates the interaction of the organic anion transporter 3 (hOAT3), promoting renal active secretion of quinapril . This interaction increases the uptake of this compound to 25-fold in HEK293 cells . It also influences cell function by affecting cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to ACE and inhibiting its activity . This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This mechanism of action helps regulate blood pressure and cardiovascular function .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings . It has been noted that this compound produces favorable hemodynamic changes and improves ventricular and endothelial function
Dosage Effects in Animal Models
In animal models, specifically male spontaneous hypertensive rats (SHRs), this compound has shown some anti-hypertensive effect . When administered orally at a dosage of 3 mg/kg every day for 6 days, it caused a significant drop in blood pressure from day 1 to day 5 .
Metabolic Pathways
This compound is involved in the renin-angiotensin system . It interacts with ACE, a key enzyme in this pathway, to inhibit the conversion of angiotensin I to angiotensin II . This interaction affects metabolic flux and metabolite levels, contributing to its role as a potent vasodilator .
Transport and Distribution
It is known that this compound can mediate the interaction of hOAT3, which can promote renal active secretion of quinapril .
Subcellular Localization
Given its role as an ACE inhibitor, it is likely to be found in locations where ACE is present, such as the endothelial cells and renal tissue .
Eigenschaften
IUPAC Name |
(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1/i2D,3D,4D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSLEGPOVLMJMN-KKQRNKNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662183 | |
| Record name | (3S)-2-{N-[(1S)-1-Carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1279034-23-9 | |
| Record name | (3S)-2-{N-[(1S)-1-Carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine](/img/structure/B563299.png)


![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)
![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)
![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)



![2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine](/img/structure/B563320.png)
